molecular formula C11H17NO3 B2967703 Tert-butyl 4-oxo-6-azabicyclo[3.2.0]heptane-6-carboxylate CAS No. 1523618-31-6

Tert-butyl 4-oxo-6-azabicyclo[3.2.0]heptane-6-carboxylate

Cat. No.: B2967703
CAS No.: 1523618-31-6
M. Wt: 211.261
InChI Key: FBONPFZMFQDEFQ-UHFFFAOYSA-N
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Description

Tert-butyl 4-oxo-6-azabicyclo[3.2.0]heptane-6-carboxylate (CAS: 1523618-31-6) is a bicyclic organic compound featuring a [3.2.0] fused ring system. Its molecular formula is C₁₁H₁₇NO₃, with a molecular weight of 211.26 g/mol. The structure includes a tert-butyl carboxylate group at position 6 and a ketone at position 4. This compound is utilized as a key intermediate in pharmaceutical synthesis, particularly in β-lactam antibiotics and radioligands for positron-emission tomography (PET) .

Properties

IUPAC Name

tert-butyl 4-oxo-6-azabicyclo[3.2.0]heptane-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO3/c1-11(2,3)15-10(14)12-6-7-4-5-8(13)9(7)12/h7,9H,4-6H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBONPFZMFQDEFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2C1C(=O)CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-oxo-6-azabicyclo[3.2.0]heptane-6-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with a cyclic anhydride, followed by esterification with tert-butyl alcohol. The reaction conditions often require the use of a catalyst and may involve heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography are employed to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-oxo-6-azabicyclo[3.2.0]heptane-6-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products

Biological Activity

Tert-butyl 4-oxo-6-azabicyclo[3.2.0]heptane-6-carboxylate, also known by its CAS number 1523618-31-6, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, synthesis, and relevant case studies.

  • Molecular Formula : C₁₁H₁₇NO₃
  • Molecular Weight : 211.26 g/mol
  • CAS Number : 1523618-31-6
  • Synonyms : 4-Oxo-6-aza-bicyclo[3.2.0]heptane-6-carboxylic acid tert-butyl ester

Antimicrobial Properties

Research indicates that compounds containing bicyclic structures, such as tert-butyl 4-oxo-6-azabicyclo[3.2.0]heptane, may exhibit significant antimicrobial activity. The azabicyclic framework is known to enhance interactions with biological targets, potentially leading to effective inhibition of bacterial growth and survival.

  • Mechanism of Action : The compound's biological activity is hypothesized to stem from its ability to interfere with bacterial cell wall synthesis or function, similar to other beta-lactam antibiotics which target penicillin-binding proteins (PBPs) .
  • Case Studies :
    • A study conducted on related bicyclic compounds demonstrated significant antibacterial effects against strains of Staphylococcus aureus and Escherichia coli .
    • Another investigation highlighted the potential of azabicyclic derivatives in overcoming antibiotic resistance, particularly in multidrug-resistant bacterial strains .

Neuropharmacological Activity

The azabicyclic structure is also associated with neuropharmacological effects:

  • CNS Activity : Compounds similar to tert-butyl 4-oxo-6-azabicyclo[3.2.0]heptane have shown promise in modulating neurotransmitter systems, particularly through interactions with GABAergic pathways .
  • Research Findings :
    • Experimental models have indicated that derivatives can act as anxiolytics or antidepressants by enhancing GABA receptor activity, thus providing a therapeutic avenue for mood disorders .

Synthesis and Derivatives

The synthesis of tert-butyl 4-oxo-6-azabicyclo[3.2.0]heptane involves multi-step organic reactions, typically starting from simpler bicyclic precursors:

  • Synthesis Route :
    • Initial formation of the bicyclic core through cyclization reactions.
    • Functionalization at the carboxylate position via esterification with tert-butanol.
  • Derivatives : Modifications at various positions on the bicyclic structure can lead to compounds with enhanced biological activities or altered pharmacokinetic profiles .

Safety and Toxicology

While exploring the biological activities of this compound, safety profiles must be considered:

  • Toxicity Data :
    • Preliminary studies suggest moderate toxicity levels, necessitating careful handling and further toxicological assessment .
    • Safety data sheets indicate potential skin and eye irritation upon contact .
  • Precautionary Measures :
    • Appropriate personal protective equipment (PPE) should be used when handling this compound in laboratory settings.

Comparison with Similar Compounds

tert-Butyl 3-oxo-6-azabicyclo[3.1.1]heptane-6-carboxylate (CAS: 1246281-86-6)

  • Structure : [3.1.1] bicyclo system with a ketone at position 3.
  • Molecular Formula: C₁₁H₁₇NO₃ (identical to the target compound).
  • Key Differences :
    • The ring system ([3.1.1] vs. [3.2.0]) alters ring strain and reactivity.
    • Position of the oxo group (3 vs. 4) affects electronic distribution and nucleophilic attack sites.
  • Applications : Used in peptide mimetics and enzyme inhibitors due to its rigid scaffold .

Ethyl 2,2-dimethyl-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptane-6-carboxylate

  • Structure : [3.2.0] bicyclo system with an oxygen atom (oxa) replacing nitrogen at position 1.
  • Key Differences :
    • Heteroatom substitution (O instead of N) reduces basicity and alters hydrogen-bonding capacity.
    • β-Lactam ring cleavage by nucleophiles (e.g., benzylamine) is faster compared to nitrogen-containing analogs .
  • Applications : Studied as a penam analogue for antibiotic development .

Methyl 3-azabicyclo[3.2.0]heptane-6-carboxylate (CAS: 1784651-28-0)

  • Structure : [3.2.0] bicyclo system with a methyl ester instead of tert-butyl.
  • Key Differences :
    • Steric hindrance : The smaller methyl group increases susceptibility to hydrolysis compared to tert-butyl.
    • Boiling Point : ~215°C (predicted), lower than tert-butyl derivatives due to reduced molecular weight .
  • Applications : Intermediate in small-molecule drug synthesis .

tert-Butyl 5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate (CAS: 198835-06-2)

  • Structure : [2.2.1] bicyclo system with a ketone at position 5.
  • Key Differences :
    • Smaller ring system ([2.2.1] vs. [3.2.0]) increases ring strain , enhancing reactivity in cycloaddition reactions.
    • Solubility : Lower in polar solvents due to compact structure .
  • Applications : Building block for constrained peptides .

Comparative Data Table

Compound CAS Number Bicyclo System Oxo Position Ester Group Key Applications
Tert-butyl 4-oxo-6-azabicyclo[3.2.0]heptane-6-carboxylate 1523618-31-6 [3.2.0] 4 tert-butyl Antibiotics, PET radioligands
tert-Butyl 3-oxo-6-azabicyclo[3.1.1]heptane-6-carboxylate 1246281-86-6 [3.1.1] 3 tert-butyl Enzyme inhibitors
Ethyl 2,2-dimethyl-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptane-6-carboxylate N/A [3.2.0] 7 ethyl β-Lactam analogues
Methyl 3-azabicyclo[3.2.0]heptane-6-carboxylate 1784651-28-0 [3.2.0] None methyl Small-molecule intermediates
tert-Butyl 5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate 198835-06-2 [2.2.1] 5 tert-butyl Constrained peptides

Q & A

Q. Optimized Storage :

  • Short-term : Store at 2–8°C in sealed containers with desiccants (e.g., silica gel) .
  • Long-term : Argon atmosphere and amber vials to prevent UV-induced ketone oxidation .

Advanced Question: How does structural modification of the bicyclo[3.2.0] core influence biological activity in antibacterial studies?

Methodological Answer:
Structure-activity relationship (SAR) studies highlight:

  • 4-Oxo group : Critical for binding penicillin-binding proteins (PBPs); removal reduces activity by 90% .
  • Azabicyclo ring size : Smaller rings (e.g., [3.2.0] vs. [4.2.0]) enhance Gram-positive selectivity due to steric fit in enzyme active sites .

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